molecular formula C21H22ClN3O2S2 B2377415 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421516-97-3

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2377415
M. Wt: 448
InChI Key: UQXLQWHVHKUIEW-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O2S2 and its molecular weight is 448. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

The synthesis of novel heterocyclic compounds, including those with structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, has been investigated for their potential biological activities. Research has demonstrated that such compounds, incorporating oxazole, pyrazoline, and pyridine rings, show promising anticancer activity against a variety of cancer cell lines, as well as significant in vitro antibacterial and antifungal properties. These findings suggest a potential for these compounds to contribute to the development of new therapeutic agents in the fight against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Structural Analysis

Molecular docking studies have been employed to further understand the interactions of similar compounds with biological targets. These studies can provide insights into the potential mechanisms of action and contribute to the design of more effective and selective drugs. For instance, the synthesis and docking studies of certain thiazole compounds have highlighted their potential antibacterial activity, offering a foundation for further exploration in antimicrobial drug development (Shahana & Yardily, 2020).

Development of Bioactive Compounds

The exploration of new bioactive compounds with heterocyclic structures similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has led to the discovery of molecules with diverse biological activities. These activities range from antimicrobial to anticancer effects, underscoring the potential of such compounds in pharmaceutical research and development (Patel, Agravat, & Shaikh, 2011).

Potential for Insecticidal Applications

Research into novel piperidine thiazole compounds has revealed their potential as insecticides. Preliminary bioassays indicate that certain derivatives exhibit considerable insecticidal activities against pests such as the armyworm. This suggests a promising avenue for the development of new agricultural chemicals to protect crops from pest damage (Ding et al., 2019).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S2/c1-13-11-28-21(23-13)29-12-15-7-9-25(10-8-15)20(26)18-14(2)27-24-19(18)16-5-3-4-6-17(16)22/h3-6,11,15H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXLQWHVHKUIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.